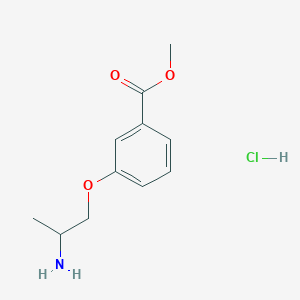
1-(3-Amino-4-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Amino-4-fluorophenyl)propan-1-one” is a compound with the molecular formula C9H10FNO . It is related to a class of compounds known as synthetic cathinones , which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 167.18 . Other properties such as density, boiling point, and refractive index can be predicted based on related compounds .Scientific Research Applications
Pharmacokinetics and Detection
One study developed a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the detection of 3-Fluorophenmetrazine, a compound related to "1-(3-Amino-4-fluorophenyl)propan-1-one". This method is crucial for interpreting forensic and clinical cases, offering insights into the pharmacokinetics of novel stimulants (Grumann et al., 2019).
Photophysical Properties
Another study investigated the effect of solvent polarity on the photophysical properties of chalcone derivatives, providing a foundation for understanding how "this compound" might behave under various solvent conditions. This research is vital for applications in fluorescence-based technologies and sensors (Kumari et al., 2017).
Fluorescence and Biological Activity
The study on non-typical fluorescence effects and biological activity in selected 1,3,4-thiadiazole derivatives sheds light on the fluorescence emission spectra changes with concentration and pH. This knowledge can be applied to the design of fluorescent probes or pharmaceuticals, highlighting the potential medical applications of compounds like "this compound" (Budziak et al., 2019).
Chemical Synthesis
Research on the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters demonstrates the significance of "this compound" in the synthesis of complex molecules. This work contributes to the development of new synthetic methodologies and the understanding of stereochemistry in organic synthesis (Drewes et al., 1992).
Mechanism of Action
Target of Action
Based on its structural similarity to cathinones , it may interact with protein-transporting monoamines such as dopamine, noradrenaline, and serotonin .
Mode of Action
The compound’s mode of action is likely to involve interactions with its targets leading to changes in neurotransmitter levels. As a potential cathinone derivative, it may inhibit the reuptake of monoamines, leading to an increased concentration of these neurotransmitters in the synaptic cleft and prolonged signal transmission .
Biochemical Pathways
It may influence the monoaminergic system, affecting the signaling pathways of dopamine, noradrenaline, and serotonin . These neurotransmitters play crucial roles in mood regulation, reward processing, and other cognitive functions.
Pharmacokinetics
Cathinone derivatives are known to easily pass through the blood-brain barrier due to their lipophilic nature , suggesting a high potential for bioavailability.
properties
IUPAC Name |
1-(3-amino-4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLWIWCCZAQPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1176467-95-0 |
Source


|
| Record name | 1-(3-amino-4-fluorophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2960148.png)
![3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2960150.png)
![(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2960153.png)


![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2960156.png)




![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)
![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2960168.png)

